Cas no 932352-77-7 (methyl 4-(2-{5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamido)benzoate)

Methyl 4-(2-{5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamido)benzoate is a synthetic organic compound featuring a benzoate ester core linked to a substituted imidazole moiety via a sulfanylacetamido bridge. Its structure incorporates a 4-chlorophenyl group, enhancing its potential for selective binding interactions, while the methyl ester group improves solubility in organic solvents. This compound is of interest in medicinal chemistry and pharmaceutical research due to its imidazole-based scaffold, which is often associated with biological activity. The presence of both sulfur and nitrogen heteroatoms may contribute to its reactivity and potential as an intermediate in drug discovery. Its well-defined structure allows for precise modifications in synthetic pathways.
methyl 4-(2-{5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamido)benzoate structure
932352-77-7 structure
Product Name:methyl 4-(2-{5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamido)benzoate
CAS No:932352-77-7
MF:C20H18ClN3O3S
MW:415.893222332001
CID:6124386
PubChem ID:18569150
Update Time:2025-10-23

methyl 4-(2-{5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamido)benzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-(2-{5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamido)benzoate
    • methyl 4-[[2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetyl]amino]benzoate
    • SR-01000911106-1
    • F2223-0140
    • SR-01000911106
    • 932352-77-7
    • methyl 4-(2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamido)benzoate
    • AKOS001948836
    • methyl 4-(2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate
    • methyl 4-[({[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]thio}acetyl)amino]benzoate
    • Inchi: 1S/C20H18ClN3O3S/c1-24-17(13-3-7-15(21)8-4-13)11-22-20(24)28-12-18(25)23-16-9-5-14(6-10-16)19(26)27-2/h3-11H,12H2,1-2H3,(H,23,25)
    • InChI Key: ZXKMIBQFCHIGDU-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)C1=CC=C(NC(CSC2N(C)C(C3=CC=C(Cl)C=C3)=CN=2)=O)C=C1

Computed Properties

  • Exact Mass: 415.0757403g/mol
  • Monoisotopic Mass: 415.0757403g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 537
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 98.5Ų

methyl 4-(2-{5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamido)benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F2223-0140-2μmol
methyl 4-(2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate
932352-77-7 90%+
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Additional information on methyl 4-(2-{5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamido)benzoate

Recent Advances in the Study of Methyl 4-(2-{5-(4-Chlorophenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamido)benzoate (CAS: 932352-77-7)

The compound methyl 4-(2-{5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamido)benzoate (CAS: 932352-77-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique imidazole-thioether and benzoate ester functionalities, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, particularly in the context of anti-inflammatory and anticancer activities.

One of the key advancements in the study of this compound is the development of more efficient synthetic routes. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel one-pot synthesis method that significantly improves yield and reduces purification steps. The method involves the coupling of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol with methyl 4-(2-chloroacetamido)benzoate under mild conditions, achieving a yield of over 85%. This breakthrough has facilitated larger-scale production for preclinical studies.

In terms of biological activity, recent in vitro studies have demonstrated that methyl 4-(2-{5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamido)benzoate exhibits potent inhibitory effects on cyclooxygenase-2 (COX-2), with an IC50 value of 0.45 μM. This suggests its potential as a lead compound for developing new non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, molecular docking studies have revealed that the compound binds to the active site of COX-2 with high affinity, forming critical hydrogen bonds with residues such as Tyr385 and Ser530.

Another area of interest is the compound's anticancer properties. A 2024 study published in Bioorganic & Medicinal Chemistry Letters reported that the molecule induces apoptosis in human colorectal cancer cells (HCT-116) through the activation of caspase-3 and caspase-9. The study also highlighted the compound's ability to inhibit tumor growth in xenograft mouse models, with minimal toxicity to normal cells. These findings underscore its potential as a chemotherapeutic agent with a favorable safety profile.

Despite these promising results, challenges remain in the development of methyl 4-(2-{5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamido)benzoate as a therapeutic agent. Pharmacokinetic studies indicate that the compound has moderate oral bioavailability, which may limit its clinical utility. Current research is focused on structural modifications to improve its metabolic stability and absorption. For instance, replacing the methyl ester with a more hydrolytically stable group is being explored to enhance its pharmacokinetic properties.

In conclusion, methyl 4-(2-{5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamido)benzoate (CAS: 932352-77-7) represents a promising candidate for further drug development. Its dual anti-inflammatory and anticancer activities, coupled with recent advances in synthesis and structural optimization, make it a compound of significant interest in the field. Future studies should focus on addressing its pharmacokinetic limitations and exploring its potential in combination therapies.

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